2-(2-Ethoxypyridin-3-yloxy)ethanol
Overview
Description
2-(2-Ethoxypyridin-3-yloxy)ethanol is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activity in Dehydration of Ethanol
A study explored the catalytic activity of commercial aluminas in the dehydration of ethanol, revealing that total conversion of ethanol with >99% selectivity to ethylene is achievable over Al₂O₃ catalysts. The research emphasizes the role of surface ethoxy groups as intermediate species for both diethyl ether and ethylene production, indicating the significance of ethoxy intermediates in catalytic processes (Phung et al., 2014).
Polymerization Processes
Another study focused on the polymerization process of silane coupling agents, tracking the release of ethanol from ethoxy groups. This research, using 1H NMR spectroscopy, shed light on the kinetics and thermodynamics of ethanol release, providing valuable insights into polymer science (Ogasawara et al., 2001).
Surface-mediated Reactions
Research on gold surfaces revealed the transformation of ethanol to various carbonyl compounds, identifying ethoxy and acetate as key intermediates. This study contributes to understanding the mechanisms behind gold-mediated oxidation of alcohols (Liu et al., 2009).
Encapsulation of Catalysts
A molybdenum(VI) complex, when encapsulated in zeolite Y, showed efficiency as a reusable catalyst for the oxidation of alcohols and hydrocarbons. This work highlights the potential of encapsulated catalysts for sustainable chemical processes (Ghorbanloo & Alamooti, 2017).
Protective Group Applications
The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids demonstrates its utility in synthetic chemistry. It enables selective removal after polymerization, showcasing its potential for the development of novel polymer materials (Elladiou & Patrickios, 2012).
Oxidative Cross-Esterification
A study on Pd–Au catalysts for ethanol conversion to acetaldehyde and ethyl acetate underlines the importance of surface reactions and the role of oxygen in catalytic processes (Evans et al., 2019).
Properties
IUPAC Name |
2-(2-ethoxypyridin-3-yl)oxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9-8(13-7-6-11)4-3-5-10-9/h3-5,11H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWGWYLEOMBXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467831 | |
Record name | 2-(2-ETHOXYPYRIDIN-3-YLOXY)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313657-94-2 | |
Record name | 2-(2-ETHOXYPYRIDIN-3-YLOXY)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.